
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorobenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorobenzyl)urea is a synthetic compound that belongs to the class of sulfonylureas. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and endocrinology.
Wirkmechanismus
The exact mechanism of action of 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorobenzyl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cellular processes, such as protein synthesis and DNA replication. This leads to the inhibition of cell growth and proliferation, which is the basis for its potential therapeutic applications in oncology.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes involved in cellular processes, as well as its potential to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that it can inhibit the growth of tumors and reduce tumor volume in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorobenzyl)urea in lab experiments is its potential therapeutic applications in various fields of medicine, including oncology, neurology, and endocrinology. However, one of the limitations is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use in different applications.
Zukünftige Richtungen
There are several future directions for research on 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorobenzyl)urea. One direction is to investigate its potential therapeutic applications in other fields of medicine, such as cardiology and immunology. Another direction is to optimize its use in different applications by understanding its exact mechanism of action and identifying potential drug targets. Additionally, further research is needed to evaluate its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorobenzyl)urea involves the reaction of 1-benzyl-2-methyl-1H-indole-3-carboxylic acid with 4-fluorobenzylamine, followed by the addition of sulfonyl chloride and subsequent deprotection. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorobenzyl)urea has been extensively studied for its potential therapeutic applications in various fields of medicine. In oncology, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and prostate cancer cells. In neurology, it has been investigated for its potential neuroprotective effects in animal models of neurodegenerative diseases. In endocrinology, it has been studied for its potential antidiabetic effects, as sulfonylureas are known to stimulate insulin secretion.
Eigenschaften
IUPAC Name |
1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O3S/c1-19-25(23-9-5-6-10-24(23)30(19)18-21-7-3-2-4-8-21)34(32,33)16-15-28-26(31)29-17-20-11-13-22(27)14-12-20/h2-14H,15-18H2,1H3,(H2,28,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZNGENKXMFUTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-phenylurea](/img/structure/B2401261.png)
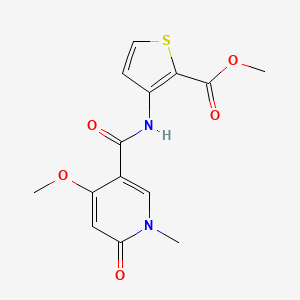
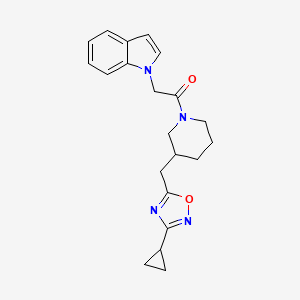
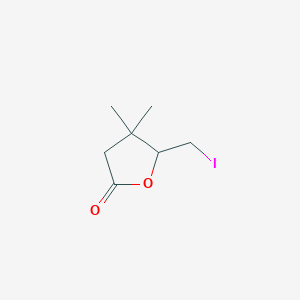
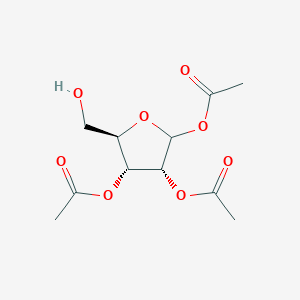

![2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2401271.png)
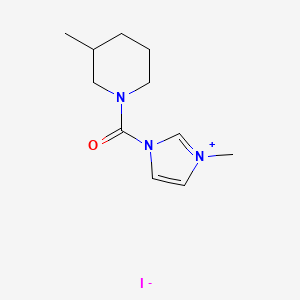
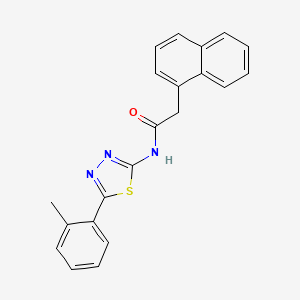



![6-(3-Bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2401281.png)
